molecular formula C19H38N4O B2915180 17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol CAS No. 2279123-46-3

17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol

Cat. No.: B2915180
CAS No.: 2279123-46-3
M. Wt: 338.54
InChI Key: ZCNDSWPNVDTKMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol is a synthetic organic compound with the molecular formula C19H38N4O. It features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a long aliphatic chain. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .

Scientific Research Applications

17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol is unique due to its specific structure, which combines a triazole ring with a long aliphatic chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and development applications .

Properties

IUPAC Name

17-(3-amino-1H-1,2,4-triazol-5-yl)heptadecan-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38N4O/c1-2-3-4-11-14-17(24)15-12-9-7-5-6-8-10-13-16-18-21-19(20)23-22-18/h17,24H,2-16H2,1H3,(H3,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNDSWPNVDTKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCCCCCCC1=NC(=NN1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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